

Unveiling the Selectivity of MLCK Inhibitor Peptide 18: A Comparative Guide

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Compound of Interest

Compound Name: *MLCK inhibitor peptide 18*

Cat. No.: *B549483*

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For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of kinase inhibitors is paramount. This guide provides a detailed comparison of the cross-reactivity profile of **MLCK Inhibitor Peptide 18** against other widely used kinase inhibitors, supported by experimental data and detailed protocols to aid in the critical evaluation of this research tool.

Myosin Light Chain Kinase (MLCK) plays a pivotal role in cellular contractility and signaling, making it a significant target in various therapeutic areas. **MLCK Inhibitor Peptide 18** is a well-established cell-permeable peptide used to probe the functions of MLCK. However, the utility and interpretation of data generated using any kinase inhibitor are critically dependent on its selectivity. This guide delves into the cross-reactivity of Peptide 18, offering a comparative analysis with other inhibitors to inform experimental design and data interpretation.

At a Glance: Selectivity of MLCK Inhibitor Peptide 18

MLCK Inhibitor Peptide 18 is recognized for its high potency and selectivity for MLCK. It exhibits a 4000-fold greater selectivity for MLCK over Ca²⁺/calmodulin-dependent protein kinase II (CaM Kinase II) and does not inhibit Protein Kinase A (PKA) at concentrations where it effectively blocks MLCK.^{[1][2][3]} The half-maximal inhibitory concentration (IC₅₀) for MLCK is 50 nM.^{[1][2][3]}

Comparative Analysis of Kinase Inhibitor Cross-Reactivity

To provide a clear perspective on the selectivity of **MLCK Inhibitor Peptide 18**, this section compares its off-target profile with other commonly used kinase inhibitors, including the alternative MLCK inhibitors ML-7 and ML-9.

Table 1: Comparative Inhibitory Activity (Ki, μM)

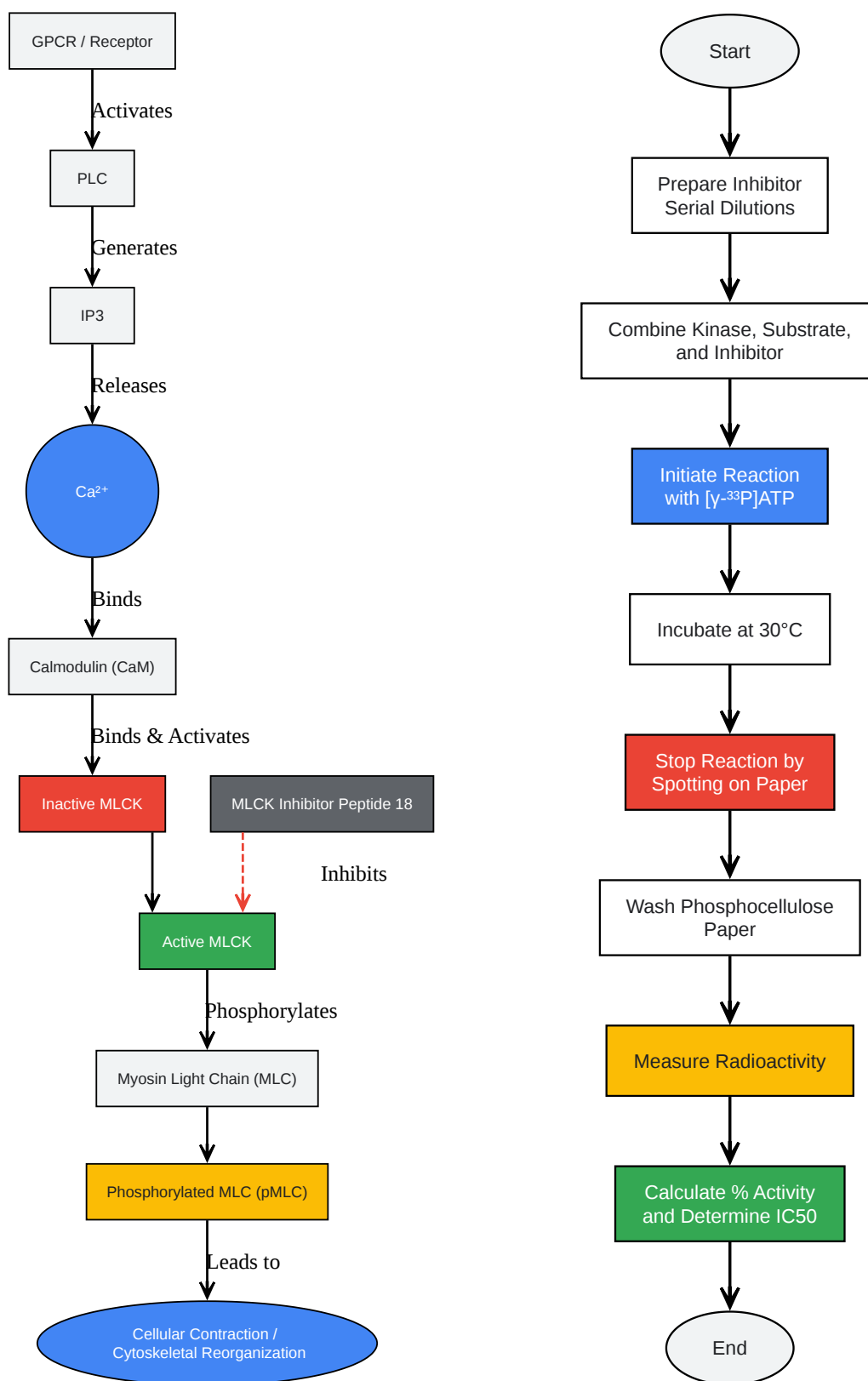
Inhibitor	MLCK (Ki, μM)	PKA (Ki, μM)	PKC (Ki, μM)
MLCK Inhibitor Peptide 18	0.05 (IC50)	>200 (No Inhibition)	Not Reported
ML-7	0.3	21	42
ML-9	4	32	54

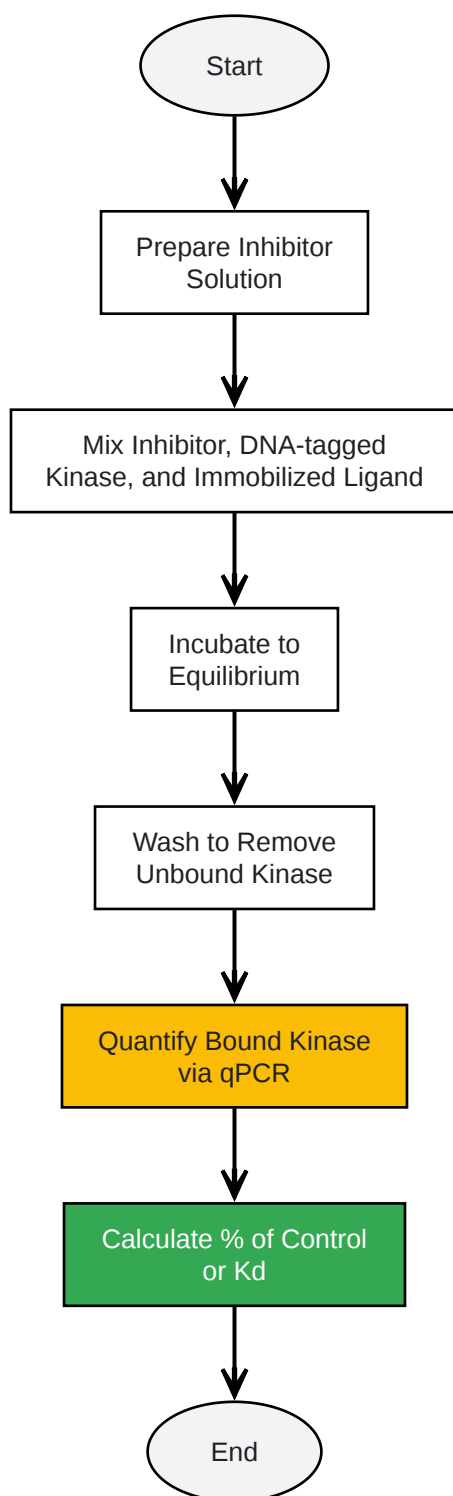
Data for ML-7 and ML-9 sourced from[4] and[5] respectively. Data for Peptide 18 is based on its high selectivity as reported in[1][2][3]. It's important to note that the Peptide 18 value is an IC50, while ML-7 and ML-9 values are Ki.

The data clearly indicates that while ML-7 and ML-9 are effective MLCK inhibitors, they also exhibit significant inhibition of PKA and PKC in the micromolar range. In contrast, **MLCK Inhibitor Peptide 18** demonstrates substantially higher selectivity against PKA.

Signaling Pathway Context

To visualize the landscape in which these inhibitors operate, the following diagram illustrates a simplified MLCK signaling pathway.





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